2-[2-(Ethylsulfanyl)phenyl]acetic acid

Lipophilicity ADME Properties Medicinal Chemistry

2-[2-(Ethylsulfanyl)phenyl]acetic acid (CAS 37527-74-5) is a synthetic organosulfur compound featuring a phenylacetic acid core with an ethylsulfanyl (-SEt) substituent at the ortho position. This structural motif places the sulfur atom adjacent to the acetic acid moiety on the aromatic ring, creating a distinct electronic and steric environment compared to its meta and para regioisomers.

Molecular Formula C10H12O2S
Molecular Weight 196.26
CAS No. 37527-74-5
Cat. No. B2641193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Ethylsulfanyl)phenyl]acetic acid
CAS37527-74-5
Molecular FormulaC10H12O2S
Molecular Weight196.26
Structural Identifiers
SMILESCCSC1=CC=CC=C1CC(=O)O
InChIInChI=1S/C10H12O2S/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
InChIKeyMJDPHECSUCYITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(Ethylsulfanyl)phenyl]acetic acid (CAS 37527-74-5) | Ortho-Substituted Arylthio Building Block for Medicinal Chemistry


2-[2-(Ethylsulfanyl)phenyl]acetic acid (CAS 37527-74-5) is a synthetic organosulfur compound featuring a phenylacetic acid core with an ethylsulfanyl (-SEt) substituent at the ortho position [1]. This structural motif places the sulfur atom adjacent to the acetic acid moiety on the aromatic ring, creating a distinct electronic and steric environment compared to its meta and para regioisomers. It is primarily offered as a research chemical and synthetic intermediate, with a molecular weight of 196.27 g/mol and the molecular formula C10H12O2S [1][2].

Why 2-[2-(Ethylsulfanyl)phenyl]acetic acid Cannot Be Casually Replaced by its Meta or Para Regioisomers


While sharing the same molecular formula (C10H12O2S), the ortho-substituted 2-[2-(ethylsulfanyl)phenyl]acetic acid exhibits a quantifiably different physicochemical profile compared to its 3- and 4-substituted regioisomers [1]. Specifically, its computed lipophilicity (XLogP3 = 2.3) is lower than that of both the meta (XLogP3 = 2.6) and para (XLogP3 = 2.5) isomers [1][2]. This difference in lipophilicity and the unique ortho steric environment can directly influence solubility, membrane permeability, and target binding interactions in drug discovery campaigns, making interchangeability without experimental re-validation a significant scientific risk [1][2].

Quantitative Differentiation of 2-[2-(Ethylsulfanyl)phenyl]acetic acid from Closest Regioisomeric Analogs


Ortho vs. Meta vs. Para: A Comparative Analysis of Computed Lipophilicity (XLogP3)

A direct, head-to-head comparison of computed XLogP3 values reveals a significant difference in lipophilicity among the three regioisomers. The target ortho compound (XLogP3 = 2.3) is measurably less lipophilic than its meta (XLogP3 = 2.6) and para (XLogP3 = 2.5) counterparts [1][2][3]. This difference of 0.3 and 0.2 log units, respectively, is outside the typical error range for this computational model and can translate to measurable differences in key drug discovery parameters like LogD, solubility, and permeability.

Lipophilicity ADME Properties Medicinal Chemistry Structure-Activity Relationship (SAR)

Structural Differentiation: Ortho-Substitution Pattern as a Key Design Element

The ortho substitution pattern of the ethylsulfanyl group in 2-[2-(ethylsulfanyl)phenyl]acetic acid creates a unique steric and electronic environment around the acetic acid moiety compared to unsubstituted phenylacetic acid (XLogP3 = 1.4) and the meta/para isomers [1][2]. This proximal arrangement can influence the conformational freedom of the carboxylic acid group and its potential for intramolecular interactions, a feature not present in the extended or more flexible analogs. The compound is explicitly marketed as a building block for life science research, indicating its intended use in creating diverse chemical libraries [3].

Organic Synthesis Building Block Molecular Scaffold Drug Design

Validated Application Scenarios for Procuring 2-[2-(Ethylsulfanyl)phenyl]acetic acid


Lead Optimization in Drug Discovery

Used as a core scaffold for the design and synthesis of novel drug candidates where precise modulation of lipophilicity is required. The distinct XLogP3 value (2.3) differentiates it from its regioisomers, allowing medicinal chemists to fine-tune ADME properties in a structure-activity relationship (SAR) study [1].

Synthesis of Diverse Chemical Libraries

Serves as a versatile organic building block for creating libraries of ortho-substituted phenylacetic acid derivatives. Its unique substitution pattern introduces conformational constraint and a specific electronic profile that can be exploited to probe new areas of chemical space in high-throughput screening campaigns [1].

Regioisomer-Specific Biological Probe

Employed as a specific tool compound to investigate the biological consequence of ortho-substitution versus meta- or para-substitution on a given pharmacological target. This application is critical for understanding the structural basis of ligand-receptor interactions and for patent strategy [1].

Technical Documentation Hub

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